molecular formula C20H36N2O2 B4037766 N,N'-dicyclooctylsuccinamide

N,N'-dicyclooctylsuccinamide

Cat. No.: B4037766
M. Wt: 336.5 g/mol
InChI Key: XFADRQGMKTUJON-UHFFFAOYSA-N
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Description

N,N'-Dicyclooctylsuccinamide is a succinamide derivative characterized by two cyclooctyl groups attached to the nitrogen atoms of the succinamide backbone. Structurally, it consists of a central succinic acid core where both terminal carboxyl groups are substituted with cyclooctylamide moieties (C₈H₁₅NH−). This compound is hypothesized to exhibit unique physicochemical properties due to the steric bulk and hydrophobic nature of the cyclooctyl substituents, which may influence solubility, thermal stability, and reactivity compared to smaller or polar substituents. While direct data on this compound are absent in the provided evidence, its applications may align with those of structurally related succinimide/succinamide derivatives, such as use in polymer chemistry, catalysis, or as intermediates in organic synthesis .

Properties

IUPAC Name

N,N'-di(cyclooctyl)butanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O2/c23-19(21-17-11-7-3-1-4-8-12-17)15-16-20(24)22-18-13-9-5-2-6-10-14-18/h17-18H,1-16H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFADRQGMKTUJON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NC(=O)CCC(=O)NC2CCCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

The following analysis compares N,N'-dicyclooctylsuccinamide (hypothetical data inferred from analogs) with structurally or functionally related compounds from the evidence.

Structural and Functional Analogues

Table 1: Comparative Analysis of Succinamide/Succinimide Derivatives

Compound Name CAS Number Molecular Formula Molecular Weight Key Applications Safety Notes
This compound* Not available C₂₀H₃₄N₂O₂ 334.49 g/mol† Polymer modifiers, ligand synthesis Likely requires handling in fume hood (inferred)
N-Hydroxysuccinimide (NHS) 6066-82-6 C₄H₅NO₃ 115.09 g/mol Bioconjugation, peptide coupling For research only; not validated for medical use
N-Iodosuccinimide 516-12-1 C₄H₄INO₂ 225.99 g/mol Halogenation reactions, oxidation agent Avoid non-recommended uses
N-Chlorosuccinimide (NCS) 128-09-6 C₄H₄ClNO₂ 133.53 g/mol Chlorination, oxidations ≥97% purity; requires medical consultation if inhaled
N,N'-Diacetyl-1,4-phenylenediamine 140-50-1 C₁₀H₁₂N₂O₂ 192.22 g/mol Laboratory research (e.g., polymer crosslinking) Not for drug/household use

*Hypothetical data based on structural analogs. †Calculated based on formula.

Key Differences and Trends

Substituent Effects: this compound’s cyclooctyl groups confer significant steric hindrance and hydrophobicity compared to smaller substituents in NHS (hydroxyl) or NCS (chlorine). This may reduce solubility in polar solvents but enhance compatibility with nonpolar matrices (e.g., polymers) . In contrast, NHS and NCS are more reactive in aqueous or polar environments due to their electronegative substituents, making them preferable for biochemical or oxidative applications .

Thermal Stability :

  • Bulky cyclooctyl groups likely increase thermal stability compared to acetylated derivatives like N,N'-Diacetyl-1,4-phenylenediamine, which decomposes at lower temperatures due to weaker amide bonds .

Applications :

  • NHS and NCS are widely used in synthetic chemistry (e.g., activating carboxyl groups or chlorinating alkenes) , whereas this compound’s applications may focus on materials science (e.g., as a ligand for transition metals or a plasticizer).

Safety Profiles: N-Chlorosuccinimide and NHS require stringent safety protocols (e.g., fume hoods, medical consultation upon exposure) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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